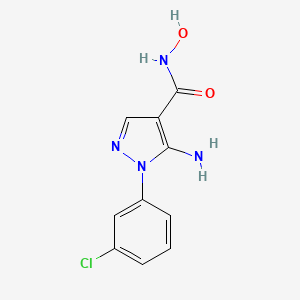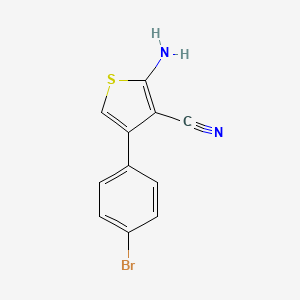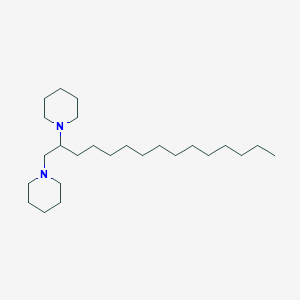
1,1'-(Pentadecane-1,2-diyl)dipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Pentadecane-1,2-diyl)dipiperidine is an organic compound that belongs to the class of dipiperidines This compound features a pentadecane backbone with two piperidine rings attached at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Pentadecane-1,2-diyl)dipiperidine typically involves the reaction of pentadecane with piperidine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction between pentadecane and piperidine, resulting in the formation of the desired dipiperidine compound. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Pentadecane-1,2-diyl)dipiperidine may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Pentadecane-1,2-diyl)dipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The piperidine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1,1’-(Pentadecane-1,2-diyl)dipiperidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-(Pentadecane-1,2-diyl)dipiperidine involves its interaction with specific molecular targets. The piperidine rings can interact with various receptors or enzymes, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,1’-(Azodicarbonyl)dipiperidine: Known for its use in Mitsunobu reactions and oxidation of alcohols.
1,1’-(1,2-Diazenediyl)bis[1-(1-piperidinyl)methanone]: Another dipiperidine compound with similar reactivity.
Uniqueness
1,1’-(Pentadecane-1,2-diyl)dipiperidine is unique due to its specific pentadecane backbone, which imparts distinct chemical properties and reactivity compared to other dipiperidine compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
89632-16-6 |
|---|---|
Molecular Formula |
C25H50N2 |
Molecular Weight |
378.7 g/mol |
IUPAC Name |
1-(1-piperidin-1-ylpentadecan-2-yl)piperidine |
InChI |
InChI=1S/C25H50N2/c1-2-3-4-5-6-7-8-9-10-11-14-19-25(27-22-17-13-18-23-27)24-26-20-15-12-16-21-26/h25H,2-24H2,1H3 |
InChI Key |
HVYVXLHYMFKSJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(CN1CCCCC1)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


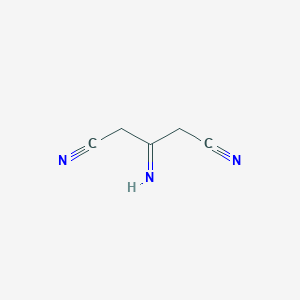
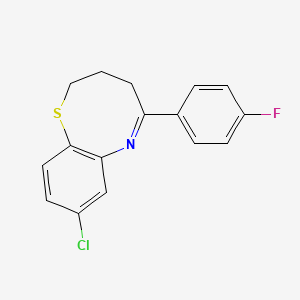
![4-[(1-Benzothiophen-3-yl)methoxy]-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B14400729.png)
![6-(3-Methoxypropyl)-6,8,8-trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14400730.png)
![2-{[(Methylsulfanyl)methoxy]methyl}thiophene](/img/structure/B14400734.png)
![2-(4-{[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propan-1-ol](/img/structure/B14400742.png)

![Ethanone, 1-[1,8-bis(acetyloxy)-3,6-dimethyl-2-naphthalenyl]-](/img/structure/B14400750.png)
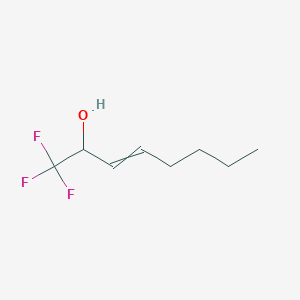

![Ethyl 2-[methyl(diphenyl)silyl]undec-10-enoate](/img/structure/B14400760.png)
